![molecular formula C19H18N2O4 B2519469 (E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid CAS No. 940506-00-3](/img/structure/B2519469.png)
(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid
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Description
“(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid”, there is a method for the synthesis of 4-oxo-2-butenoic acids. This involves a microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be described by parameters such as melting point, boiling point, and density. Unfortunately, these specific details for “(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid” are not available .Scientific Research Applications
Microwave-Assisted Synthesis for Biologically Active Species
A study by Uguen et al. (2021) on the microwave-assisted synthesis of 4-oxo-2-butenoic acids highlights their utility as biologically active species and versatile intermediates. The research developed reaction conditions for the synthesis of these acids via aldol-condensation, offering moderate to excellent yields across a broad range of substrates. This study suggests the potential of (E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid in creating biologically relevant molecules through efficient synthetic routes (Uguen et al., 2021).
Synthesis of Antimicrobial Compounds
Wardkhan et al. (2008) explored the synthesis of thiazoles and their derivatives, demonstrating the antimicrobial potential of compounds related to 4-oxo-2-butenoic acid. Their work on the reactivity of these compounds towards various reagents underscores the scope of (E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid in developing new antimicrobial agents (Wardkhan et al., 2008).
Inhibition of Carbonic Anhydrase Isoenzymes
The research by Oktay et al. (2016) on the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and their inhibition properties against human carbonic anhydrase I and II isoenzymes illustrates the biochemical significance of 4-oxo-2-butenoic acid derivatives. This study indicates the potential of such compounds, including (E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid, in medicinal chemistry, particularly as enzyme inhibitors (Oktay et al., 2016).
Plant Growth Regulation
A study by Abu Safieh et al. (2015) on the preparation of alkenoic acid derivatives as new plant growth regulators highlights the agricultural applications of 4-oxo-2-butenoic acid derivatives. Their synthesis of 3-alkoxy-5-substituted-2,4-alkadienoic acids from reactions involving ethyl (E)-3-alkoxy-2-butenoate suggests the potential of (E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid in creating plant growth regulators (Abu Safieh et al., 2015).
properties
IUPAC Name |
(E)-4-[3-[ethyl(phenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-21(16-9-4-3-5-10-16)19(25)14-7-6-8-15(13-14)20-17(22)11-12-18(23)24/h3-13H,2H2,1H3,(H,20,22)(H,23,24)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBCUSVQELRHJS-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid |
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